molecular formula C15H10Cl2N2OS B258851 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole

1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole

Katalognummer B258851
Molekulargewicht: 337.2 g/mol
InChI-Schlüssel: JXHBJWBZYDWAHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole, also known as omeprazole, is a proton pump inhibitor that is widely used in the treatment of gastric acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Omeprazole works by inhibiting the activity of the proton pump, which is responsible for the secretion of gastric acid in the stomach.

Wirkmechanismus

Omeprazole works by irreversibly inhibiting the activity of the proton pump, which is responsible for the secretion of gastric acid in the stomach. This leads to a reduction in the amount of acid produced in the stomach, thereby reducing the symptoms of GERD and promoting the healing of peptic ulcers.
Biochemical and Physiological Effects:
Omeprazole has been shown to have a number of biochemical and physiological effects. It has been shown to increase the pH of the stomach, reduce the secretion of pepsin, and increase the secretion of bicarbonate. Omeprazole has also been shown to increase the absorption of certain drugs, such as ketoconazole and digoxin, due to its effects on the pH of the stomach.

Vorteile Und Einschränkungen Für Laborexperimente

Omeprazole has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the effects of proton pump inhibition. Omeprazole is also readily available and relatively inexpensive, making it accessible to researchers. However, 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole has some limitations for use in lab experiments. It has a relatively short half-life, meaning that its effects may not be sustained over long periods of time. In addition, 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole has been shown to have some off-target effects, such as the inhibition of cytochrome P450 enzymes, which may affect the metabolism of other drugs.

Zukünftige Richtungen

There are a number of future directions for research on 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole. One area of interest is the development of new formulations of 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole that may improve its efficacy and reduce its side effects. Another area of interest is the investigation of the potential use of 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole in the treatment of other diseases, such as inflammatory bowel disease and non-alcoholic fatty liver disease. Finally, there is a need for further research on the long-term effects of 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole use, particularly in relation to the risk of developing gastric cancer.

Synthesemethoden

Omeprazole can be synthesized by the condensation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole.

Wissenschaftliche Forschungsanwendungen

Omeprazole has been extensively studied for its therapeutic effects in the treatment of gastric acid-related disorders. It has been shown to be effective in reducing the symptoms of GERD and healing peptic ulcers. Omeprazole has also been investigated for its potential use in the treatment of Helicobacter pylori infections, a common cause of peptic ulcers. In addition, 1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole has been studied for its role in the prevention of gastric cancer, as it has been shown to reduce the risk of developing this type of cancer in patients with chronic atrophic gastritis.

Eigenschaften

Produktname

1-(3,4-dichlorobenzoyl)-2-(methylsulfanyl)-1H-benzimidazole

Molekularformel

C15H10Cl2N2OS

Molekulargewicht

337.2 g/mol

IUPAC-Name

(3,4-dichlorophenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone

InChI

InChI=1S/C15H10Cl2N2OS/c1-21-15-18-12-4-2-3-5-13(12)19(15)14(20)9-6-7-10(16)11(17)8-9/h2-8H,1H3

InChI-Schlüssel

JXHBJWBZYDWAHZ-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl

Kanonische SMILES

CSC1=NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.